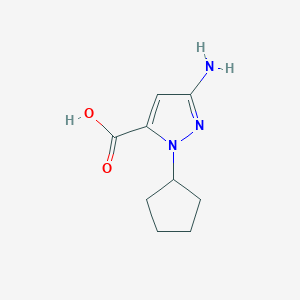
Ethyl 5-(2-ethoxy-2-oxo-1-phenylethoxy)-2-methyl-1-benzofuran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzofuran and its derivatives are compounds of significant interest due to their diverse chemical properties and potential applications in various fields of chemistry and biology. The compound belongs to this class, featuring additional functional groups that contribute to its unique characteristics.
Synthesis Analysis
The synthesis of benzofuran derivatives typically involves strategies such as Cope rearrangement, cycloaddition reactions, or reactions involving furan precursors. For example, a synthesis of isolable benzocycloheptene derivatives demonstrates the versatility of these approaches in creating complex molecular structures from simpler precursors through rearrangement and cycloaddition reactions (Bradbury, Gilchrist, & Rees, 1982).
Molecular Structure Analysis
The molecular structure of benzofuran derivatives can be characterized by techniques such as X-ray diffraction, revealing details about crystal packing, bond lengths, and angles. This information is crucial for understanding the compound's chemical behavior and reactivity. For instance, the study of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate provides insight into hydrogen bonding and crystal packing in similar compounds (Yeong et al., 2018).
Chemical Reactions and Properties
Benzofuran derivatives participate in a wide range of chemical reactions, including cycloadditions, rearrangements, and isomerization processes. These reactions can significantly alter the compound's properties and applications. For example, the isomerization of ethyl 5-phenylazo-benzofuran-2-carboxylate demonstrates the dynamic behavior of benzofuran derivatives under light exposure, indicating photosensitivity and potential for photochemical applications (Shen, 2010).
Wissenschaftliche Forschungsanwendungen
Biodegradation and Environmental Fate
The biodegradation and environmental fate of similar ether oxygenates, like ethyl tert-butyl ether (ETBE), can provide insight into the behavior of Ethyl 5-(2-ethoxy-2-oxo-1-phenylethoxy)-2-methyl-1-benzofuran-3-carboxylate in soil and groundwater. Microorganisms capable of degrading ETBE aerobically or via cometabolism have been identified. The biodegradation process involves the hydroxylation of the ethoxy carbon, forming various intermediates and highlighting the potential for bioaugmentation and biostimulation strategies in remediation efforts (Thornton et al., 2020).
Biomass Conversion and Polymer Production
Compounds like 5-Hydroxymethylfurfural (HMF) derived from plant biomass, bear structural similarities to this compound. HMF and its derivatives are important in the production of monomers, polymers, fuels, and various chemicals. The versatility of these furan derivatives, including 2,5-furandicarboxylic acid and 2,5-dimethylfuran, demonstrates the potential of this compound in similar applications (Chernyshev et al., 2017).
Plant Biology and Growth Enhancement
Ethylene and its biochemical precursor, 1-aminocyclopropane-1-carboxylic acid (ACC), play crucial roles in plant biology. This compound, by virtue of its complex structure, may have similar or complementary effects in plants. ACC's role in plant growth, stress response, and as a signaling molecule independent of ethylene, suggests potential applications for this compound in agriculture and plant science (Van de Poel & Van Der Straeten, 2014).
Alkoxycarbonylation in Chemical Industry
The alkoxycarbonylation of unsaturated substrates, like this compound, holds significance in the chemical industry for the synthesis of ester products. The process, catalyzed by palladium complexes, offers a route to produce advanced chemicals and polymers, suggesting potential industrial applications for the compound (Sevostyanova & Batashev, 2023).
Eigenschaften
IUPAC Name |
ethyl 5-(2-ethoxy-2-oxo-1-phenylethoxy)-2-methyl-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O6/c1-4-25-21(23)19-14(3)27-18-12-11-16(13-17(18)19)28-20(22(24)26-5-2)15-9-7-6-8-10-15/h6-13,20H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMSVNRTDPELSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(C3=CC=CC=C3)C(=O)OCC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(naphthalen-1-yl)methyl]urea](/img/structure/B2493767.png)
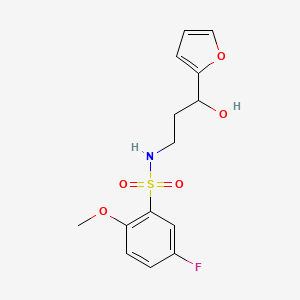
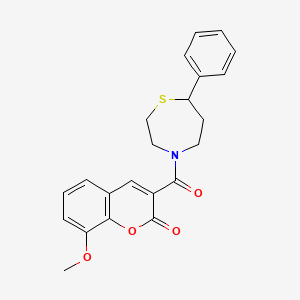
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide](/img/structure/B2493771.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(methylthio)benzamide](/img/structure/B2493777.png)
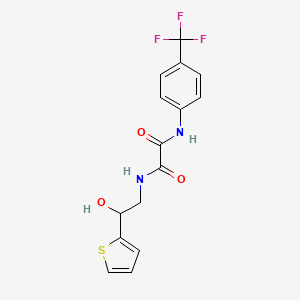
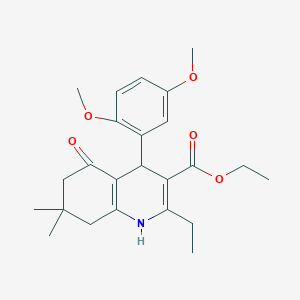
![2-({[3-(3-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2493781.png)
![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2493782.png)
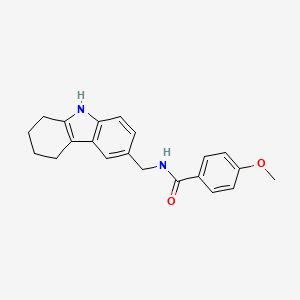

![4-fluoro-N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide](/img/structure/B2493786.png)
